1,1-Dimethoxy-2,3-dimethylhept-2-ene is a chemical compound with the molecular formula CHO and a molecular weight of 186.29 g/mol. This compound features two methoxy groups and a double bond in its structure, which contribute to its unique chemical properties and reactivity. It is classified as an organic compound and is primarily used in organic synthesis and industrial applications.
Methods of Synthesis:
1,1-Dimethoxy-2,3-dimethylhept-2-ene can be synthesized through several methods, with one common approach involving the reaction of 2,3-dimethyl-2-heptene with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a carbocation intermediate, which is subsequently attacked by methanol to yield the dimethoxy derivative.
In industrial settings, continuous flow reactors may be employed to enhance mixing and reaction control. The use of solid acid catalysts, such as zeolites, can further improve the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
The molecular structure of 1,1-dimethoxy-2,3-dimethylhept-2-ene can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 186.29 g/mol |
| InChI | InChI=1S/CHO/c1-6-7-8-9(2)10(3)11(12-4)13-5/h11H,6-8H2,1-5H3 |
1,1-Dimethoxy-2,3-dimethylhept-2-ene is involved in various chemical reactions:
Types of Reactions:
Physical Properties:
While specific physical properties such as boiling point and melting point are not detailed in the available sources, compounds with similar structures often exhibit moderate volatility and solubility in organic solvents.
Chemical Properties:
The chemical properties include:
These properties make it a versatile compound for various chemical transformations.
1,1-Dimethoxy-2,3-dimethylhept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis for preparing more complex molecules.
Biology: The compound is investigated for potential biological activity and interactions with biomolecules.
Medicine: It is explored for potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in producing specialty chemicals and as an intermediate in synthesizing fragrances and flavors.
This compound's unique structure allows it to participate in diverse chemical reactions, making it valuable across various fields of research and industry.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: